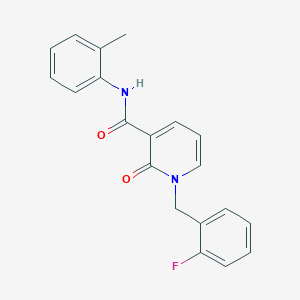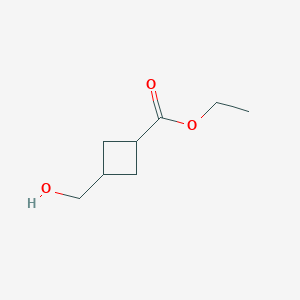
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.197. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Supramolecular Studies
Ethyl coumarin-3-carboxylates and their derivatives, including alcoholysis derivatives from photodimerization processes, have been studied for their supramolecular characteristics. These compounds exhibit "supramolecular memory," where certain molecular and supramolecular structures are conserved through a series of transformations, showcasing the potential for advanced material design and crystal engineering (Ayala-Hurtado et al., 2007).
Crystal Engineering
The study of crystal structures of cyclobutane derivatives, such as 1-Methyl-1-phenyl-3-[1-hydroxyimino-2-(succinimido)ethyl]cyclobutane, provides insights into molecular interactions like O-H...O and C-H...π(benzene), crucial for designing new materials with specific properties (Dinçer et al., 2004).
Synthesis of Stereoisomers
Research into the synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid demonstrates the utility of cyclobutane derivatives in creating molecules with specific stereochemical configurations, important for drug development and biological studies (André et al., 2013).
Anionic Polymerization
The anionic polymerization of cyclobutene monomers, such as methyl cyclobutene-1-carboxylate, has been explored for producing polymers with unique properties, including narrow molecular weight distribution and specific structural motifs (Kitayama et al., 2004).
Multigram Synthesis
The development of multigram synthesis methods for 3,3-difluorocyclobutyl-substituted building blocks from common synthetic intermediates like ethyl 3,3-difluorocyclobutanecarboxylate highlights the scalability of producing cyclobutane derivatives for industrial and pharmaceutical applications (Ryabukhin et al., 2018).
Tandem Catalysis
A cobalt-catalyzed approach for coupling ethylene with enynes to form complex chiral cyclobutanes illustrates the potential of cyclobutane derivatives in synthesizing structurally complex molecules for medicinal chemistry, highlighting a novel method for expanding the use of simple precursors (Pagar & RajanBabu, 2018).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with Hazard Statements H315 and H319 . These statements indicate that the compound may cause skin irritation (H315) and serious eye irritation (H319). Precautionary statements include recommendations for handling and storage, such as wearing protective gloves/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Propriétés
IUPAC Name |
ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)7-3-6(4-7)5-9/h6-7,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSYECJIYVQOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
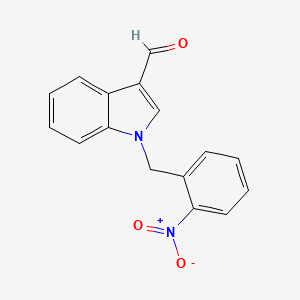
![2-[2-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B3019269.png)
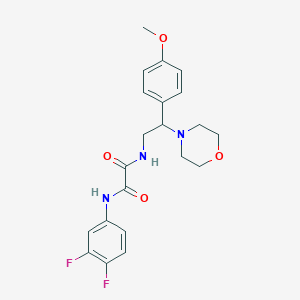
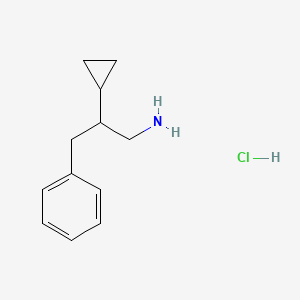

![N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)amine hydrochloride](/img/structure/B3019277.png)
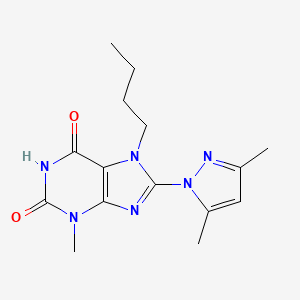
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B3019280.png)
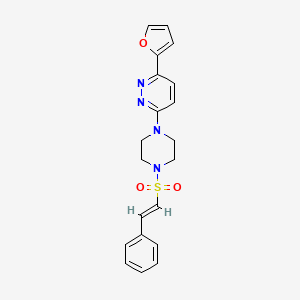
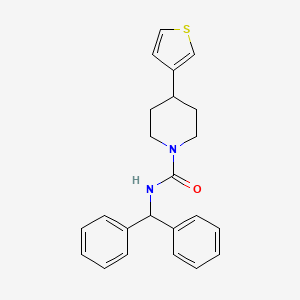
![Ethyl 2-[(3-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B3019283.png)
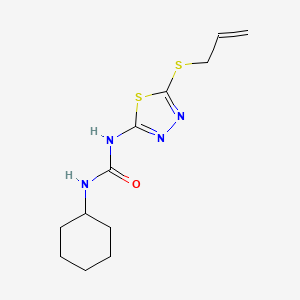
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide](/img/structure/B3019286.png)
